(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
Overview
Description
(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazinyl group, a hydroxybenzoyl moiety, and an oxobutenoic acid structure, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid typically involves the reaction of suitable aldehydes or ketones with hydrazides. One common method includes the reaction of 2-hydroxybenzaldehyde with a hydrazide derivative under acidic or basic conditions to form the hydrazone intermediate. This intermediate can then undergo further reactions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as mechanosynthesis and solid-state melt reactions can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.
Substitution: The hydrazinyl and hydroxybenzoyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and various organic solvents. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It can be employed in studies involving enzyme inhibition, protein interactions, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets and modulate biochemical pathways.
Industry: It can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share structural similarities and have been studied for their biological activities.
Imidazoles: Another class of compounds with similar functional groups and applications in various fields.
Hydrazones: Compounds with hydrazone functional groups that exhibit similar reactivity and applications.
Uniqueness
(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c14-8-4-2-1-3-7(8)11(18)13-12-9(15)5-6-10(16)17/h1-6,14H,(H,12,15)(H,13,18)(H,16,17)/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYDBSIHPGSBLF-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C=CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)/C=C/C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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